2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]thio]acetic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-3-18-11(16)8-19-13-14-12(15-20-13)9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVHKCRXQOTLCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NS1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]thio]acetic acid ethyl ester is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound includes a thiadiazole ring linked to a 4-methoxyphenyl group via a thioether bond. The presence of an ethyl ester enhances its solubility and bioavailability.
Molecular Formula: CHNOS
Molecular Weight: 342.43 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: It has been suggested that the compound inhibits monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and norepinephrine in the brain, potentially offering therapeutic benefits for mood disorders.
- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various fungal species by disrupting membrane integrity, which inhibits fungal growth .
Cytotoxic Properties
Numerous studies have evaluated the cytotoxic effects of thiadiazole derivatives against human cancer cell lines:
| Cell Line | IC50 (µg/mL) | Type of Cancer |
|---|---|---|
| A549 | 4.27 | Lung Cancer |
| SK-MEL-2 | 9.0 | Skin Cancer |
| SK-OV-3 | 12.5 | Ovarian Cancer |
| HCT15 | 15.0 | Colon Cancer |
The compound has shown promising results in inhibiting the growth of these cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
- Anticancer Evaluation: A study conducted by Alam et al. (2011) demonstrated that various thiadiazole derivatives, including this compound, exhibited significant suppressive activity against multiple human cancer cell lines. The most potent derivative showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
- Neuroprotective Effects: In animal models, the compound has been shown to reduce cognitive damage and improve neuropsychic behavior in mice. This suggests potential applications in treating neurodegenerative diseases and mood disorders.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Antifungal Activity: Compounds similar to this one have been reported to exhibit antifungal activity against Phytophthora infestans, with effective concentrations lower than traditional antifungal agents .
- Stability and Degradation: Laboratory studies indicate that the compound remains stable over time, which is crucial for its application in therapeutic settings.
Q & A
Q. What are the common synthetic routes for synthesizing 2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]thio]acetic acid ethyl ester, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via nucleophilic substitution. A key method involves reacting 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol with ethyl bromoacetate in the presence of a base (e.g., NaOH or K₂CO₃) under reflux in ethanol (60–80°C, 5–8 hours) .
- Optimization Tips :
- Solvent Choice : Ethanol or acetonitrile improves solubility and reaction efficiency.
- Base Selection : Alkaline conditions deprotonate the thiol group, enhancing nucleophilicity .
- Molar Ratios : A 1:1.2 molar ratio of thiol to ethyl bromoacetate minimizes side products .
- Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) tracks reaction progress .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?
Answer: Critical techniques include:
- ¹H NMR :
- Methoxyphenyl protons: δ 3.8–4.0 ppm (singlet, OCH₃).
- Ethyl ester group: δ 1.2–1.4 ppm (triplet, CH₃), δ 4.1–4.3 ppm (quartet, CH₂) .
- IR Spectroscopy :
- Ester C=O stretch: ~1700 cm⁻¹.
- Thioether (C-S) absorption: ~600–700 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to the molecular formula C₁₃H₁₄N₂O₃S₂ .
- Elemental Analysis : Confirms C, H, N, and S percentages within ±0.3% of theoretical values .
Q. How are preliminary biological activities (e.g., antimicrobial) assessed for this compound?
Answer:
- Assay Design :
- Microbial Strains : Test against Staphylococcus aureus, Escherichia coli, and Candida albicans using agar diffusion or microdilution methods .
- Concentration Range : 10–100 µg/mL to determine minimum inhibitory concentration (MIC) .
- Controls : Compare to standard antibiotics (e.g., ampicillin, fluconazole) .
- Data Interpretation :
Advanced Questions
Q. How can structure-activity relationship (SAR) studies rationalize the antimicrobial potency of this compound?
Answer:
- Methodology :
- Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring, ester group modifications) .
- Test bioactivity and correlate with electronic (Hammett constants) or steric parameters (Taft plots).
- Key Findings :
- 4-Methoxyphenyl enhances membrane permeability due to lipophilicity .
- Thiadiazole-thioether linkage is critical for disrupting microbial enzyme activity .
Q. What computational approaches predict the toxicity of thiadiazole derivatives, and how reliable are they?
Answer:
- Tools :
- GUSAR Online : Predicts acute toxicity (LD₅₀) via QSAR models trained on rodent data .
- ProTox-II : Identifies hepatotoxicity and carcinogenicity endpoints .
- Validation :
- Compare predictions with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .
- Discrepancies arise from species-specific metabolic pathways, requiring cross-validation .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Answer:
- Case Example : Discrepancies in antifungal activity may stem from:
- Meta-Analysis : Pool data from multiple studies to identify trends using statistical tools (e.g., ANOVA, regression) .
Q. What strategies improve yields in multi-step syntheses of thiadiazole-acetic acid esters?
Answer:
Q. How does rational design modify this compound’s pharmacokinetics (e.g., bioavailability)?
Answer:
- Ester vs. Acid Forms :
- Structural Tweaks :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
